molecular formula C12H10O2S2 B082112 Bis(4-hydroxyphenyl)disulfide CAS No. 15015-57-3

Bis(4-hydroxyphenyl)disulfide

Cat. No. B082112
CAS RN: 15015-57-3
M. Wt: 250.3 g/mol
InChI Key: XGKGITBBMXTKTE-UHFFFAOYSA-N
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Patent
US04156764

Procedure details

A solution of 4-mercaptophenol (200 g., 1.6 m.) in 300 ml. 60% aqueous ethanol was brought to pH 7 by the addition of sodium bicarbonate. A solution of iodine (200 g., 0.8 m.) and potassium iodide (50 g.) in 300 ml. water was added until a yellow end point was reached. The product was filtered off, washed with water and dried. Yield: 97.5%, mp. 144°-6° (lit. 148°-50°). The 1H nmr was consistent with the disulfide structure of the formula: ##STR2##
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](=[O:12])(O)[O-].[Na+].II.[I-].[K+]>O.C(O)C>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([S:1][S:1][C:2]2[CH:7]=[CH:6][C:9]([OH:12])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Yield: 97.5%, mp. 144°-6° (lit. 148°-50°)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)SSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.